N-(4-Methylbenzylidene)-O-toluidine
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Overview
Description
N-(4-Methylbenzylidene)-O-toluidine is an organic compound belonging to the class of Schiff bases. Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or ketone. This compound is characterized by the presence of an azomethine group (–C=N–) which is crucial for its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Methylbenzylidene)-O-toluidine can be synthesized through a condensation reaction between 4-methylbenzaldehyde and O-toluidine. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzylidene)-O-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Produces corresponding oxides or quinones.
Reduction: Yields primary amines.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-Methylbenzylidene)-O-toluidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for potential therapeutic applications due to its biological activity.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzylidene)-O-toluidine involves its interaction with biological molecules through the azomethine group. This group can form coordination bonds with metal ions, influencing various biochemical pathways. The compound’s biological activity is attributed to its ability to disrupt microbial cell walls and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylbenzylidene)-2-aminobenzamide
- N-(4-Methylbenzylidene)-3-aminobenzamide
- N-(4-Methylbenzylidene)-4-aminobenzamide
Uniqueness
N-(4-Methylbenzylidene)-O-toluidine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit antimicrobial properties sets it apart from other similar compounds .
Properties
CAS No. |
30862-09-0 |
---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-(2-methylphenyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H15N/c1-12-7-9-14(10-8-12)11-16-15-6-4-3-5-13(15)2/h3-11H,1-2H3 |
InChI Key |
OCBXIPITTZSYPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=CC=C2C |
Origin of Product |
United States |
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